5-(tert-Butyl)benzo[b]thiophen-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-tert-butyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3 |
InChI Key |
QTDIZILRBHBOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SCC2=O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Functionalization at the 3-Position
The ketone group at position 3 is reactive toward:
-
Nucleophilic Additions : Grignard reagents or organolithium compounds could generate tertiary alcohols.
-
Reduction : Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) might reduce the ketone to a secondary alcohol.
-
Condensation Reactions : Formation of hydrazones or oximes via reaction with hydrazines or hydroxylamines.
Substituent-Directed Reactivity
The tert-butyl group at position 5 influences reactivity:
-
Steric Effects : Bulky substituents may hinder electrophilic substitution at adjacent positions.
-
Electronic Effects : Electron-donating tert-butyl groups could activate the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) at less hindered positions (C4 or C6).
Comparative Data from Analogous Compounds
Scientific Research Applications
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Derivatives
*Calculated based on parent structure (C₈H₆OS) + C₄H₉.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) decrease electron density at the thiophene ring, altering reactivity in electrophilic substitutions. The tert-butyl group, being electron-donating, may stabilize positive charges in intermediates.
- Lipophilicity : Long alkyl chains (e.g., dodecyl) increase hydrophobicity more significantly than tert-butyl, affecting solubility and membrane permeability in biological systems .
Spectral and Reactivity Comparisons
UV-Vis Absorption Profiles
- This compound : Expected absorption in the 250–300 nm range due to π→π* transitions of the aromatic system.
- Methine Dye 8h (λmax = 521 nm): Extended conjugation via diphenylamino-thiophene substituents results in near-infrared absorption, critical for dye applications .
- Nitro-Benzylidene Derivative : Strong absorption above 400 nm due to intramolecular charge transfer (ICT) between nitro and ketone groups .
Antimicrobial Activity
- Schiff Base Metal Complexes (e.g., Mn(II), Cu(II)): Demonstrated moderate activity against Gram-positive bacteria (e.g., Bacillus subtilis), comparable to ciprofloxacin . The tert-butyl derivative’s bulky substituent may enhance membrane penetration but reduce chelation efficiency.
Research Findings and Challenges
- Synthetic Challenges : Introducing tert-butyl groups via Friedel-Crafts alkylation may compete with ring sulfonation or oxidation, requiring careful optimization .
- Stability : Unlike 1,1-dioxide derivatives, the parent ketone is prone to oxidation at the thiophene sulfur, necessitating protective strategies for long-term storage .
- Biological Limitations : While alkyl chains enhance lipophilicity, excessive bulk (e.g., tert-butyl) may impede binding to enzymatic pockets, as seen in SBI-3570’s structure-activity relationships .
Biological Activity
5-(tert-Butyl)benzo[b]thiophen-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their significant pharmacological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis and palladium-catalyzed reactions. For instance, a method involving the reaction of tert-butyl groups with benzo[b]thiophene derivatives has been documented, yielding high purity and yield rates .
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophene exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and K562 . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Antioxidant Properties : Compounds within this class have also been evaluated for their antioxidant capabilities. Research indicates that this compound can inhibit free radical-induced lipid peroxidation, showcasing its potential as a protective agent against oxidative stress .
Antiproliferative Activity
A summary of the antiproliferative activity of this compound and related compounds is presented in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.75 | Inhibition of tubulin polymerization |
| Related Compound A | K562 | 0.70 | Induction of apoptosis |
| Related Compound B | L1210 | 1.1 | Cell cycle arrest (G2/M phase) |
Case Studies
- Cancer Cell Studies : In a study evaluating the effects on leukemia cells (K562), it was found that this compound significantly inhibited cell growth, with an IC50 value indicating high potency compared to standard chemotherapeutic agents .
- Normal Cell Viability : Importantly, this compound demonstrated selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation followed by a Newman-Kwart rearrangement, as demonstrated in analogous benzo[b]thiophene derivatives . Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts activation.
- Temperature control : Optimal ranges (e.g., 80–120°C) to prevent side reactions.
- Solvent polarity : Use of aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze and peaks to confirm tert-butyl and thiophenone moieties.
- Mass spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical values (NIST data ).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond angles, as seen in related fluorinated thiophenes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity mitigation : Refer to GHS classifications (e.g., acute toxicity Category 4 for inhalation/dermal exposure) .
- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods.
- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using X-ray crystallographic data as input .
- Reaction pathway simulation : Software like Gaussian or ORCA can optimize transition states for proposed mechanisms .
Q. What experimental designs are effective for studying the compound’s photophysical properties?
Methodological Answer:
Q. How can researchers address low yields in scaled-up synthesis?
Methodological Answer:
Q. What methodologies identify degradation products under oxidative conditions?
Methodological Answer:
- LC-MS/MS : Track degradation pathways with high-resolution mass spectrometry.
- Stability testing : Expose the compound to H₂O₂ or UV light, then isolate products via preparative TLC.
- Mechanistic probes : Use radical scavengers (e.g., BHT) to confirm free radical-mediated degradation .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies between experimental and computational spectral data?
Methodological Answer:
Q. What statistical approaches validate reproducibility in synthetic protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
